Methyl (4,5-dimethyl-2-(thiophene-2-carboxamido)thiophene-3-carbonyl)carbamate
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Overview
Description
Synthesis Analysis
A procedure for synthesizing similar compounds involves using commercially available 3-mercaptobutan-2-one and methyl propiolate as starting materials. The target compounds are obtained in four steps via silylanization of methyl propiolate, cyclization, selective hydrolysis, and amidation .Molecular Structure Analysis
The molecular structure of this compound includes a thiophene ring, which is a five-membered ring made up of one sulfur as a heteroatom .Chemical Reactions Analysis
Thiophene derivatives can be synthesized through various methods, including the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .Scientific Research Applications
Biological Activities : Compounds related to Methyl (4,5-dimethyl-2-(thiophene-2-carboxamido)thiophene-3-carbonyl)carbamate have demonstrated antibacterial and antifungal activities. For example, two biologically active thiophene-3-carboxamide derivatives show these properties, suggesting potential applications in developing antimicrobial agents (Vasu et al., 2003).
Metal-Organic Frameworks (MOFs) : Methyl-substituted thieno[2,3-b]thiophene dicarboxylate has been used to synthesize lanthanide-based MOFs, exhibiting gas adsorption and sensing properties. These MOFs also show potential in magnetic applications, like magnetocaloric effects and slow magnetic relaxation, which could be useful in various industrial and research applications (Wang et al., 2016).
Synthetic Chemistry : The compound's structure and derivatives have been explored for their reactivity and potential in synthesizing novel organic compounds. For instance, unusual reactions of thiomalonamide with dimedone derivatives highlight the unique chemical properties and potential for creating new molecules with diverse applications (Dotsenko & Krivokolysko, 2013).
Antimicrobial Properties : Some derivatives of thiophene-3-carboxamide, related to this compound, have shown promising antimicrobial activity. This suggests potential pharmaceutical applications in developing new antibiotics or antifungal agents (Hegab et al., 2009).
Organometallic Chemistry : The compound and its derivatives have been studied for their interactions with metals, leading to the synthesis of various organometallic complexes. These studies are crucial for advancing the field of organometallic chemistry and its applications in catalysis and materials science (Dean & Treichel, 1974).
Spectroscopic Properties : Research on the electronic transitions of carbonyl and carboxyl groups in related compounds provides insights into their spectroscopic properties. Such studies are essential for understanding the fundamental chemistry and for applications in analytical chemistry (Barnes & Simpson, 1963).
NMR Studies : Nuclear Magnetic Resonance (NMR) studies of chiral discrimination relevant to liquid chromatographic enantioseparation by a cellulose phenylcarbamate derivative highlight the utility of this compound in analytical chemistry, particularly in the separation and analysis of chiral compounds (Yashima et al., 1996).
Future Directions
Properties
IUPAC Name |
methyl N-[4,5-dimethyl-2-(thiophene-2-carbonylamino)thiophene-3-carbonyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S2/c1-7-8(2)22-13(10(7)12(18)16-14(19)20-3)15-11(17)9-5-4-6-21-9/h4-6H,1-3H3,(H,15,17)(H,16,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSVBSRVGLHHYFV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)NC(=O)OC)NC(=O)C2=CC=CS2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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